ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate
Description
Ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a synthetic heterocyclic compound characterized by a fused imidazo[1,2-g]purine core substituted with two methyl groups at positions 1 and 7, and a 4-ethoxycarbonylphenyl group at position 6. Its molecular formula is C₁₈H₁₉N₅O₄, with a molecular weight of 369.3746 g/mol (). The compound is structurally related to kinase inhibitors and purine derivatives, which are often explored for their bioactivity in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-4-27-16(25)11-5-7-12(8-6-11)23-10(2)9-22-13-14(19-17(22)23)21(3)18(26)20-15(13)24/h5-9H,4H2,1-3H3,(H,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVGJZMWZYEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multi-step organic reactions. One common method involves the cyclization of 1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives under acidic conditions . The reaction proceeds through the formation of an intermediate imidazo[1,2-g]purine core, which is then esterified with ethyl benzoate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-g]purine scaffold is a versatile pharmacophore. Below is a detailed comparison of ethyl 4-{1,7-dimethyl-2,4-dioxo-imidazo[1,2-g]purin-8-yl}benzoate with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations at Position 8
Physicochemical and Functional Properties
- Solubility : The ethyl benzoate group in the target compound balances lipophilicity and hydrophilicity, contrasting with the fully hydrophobic phenethyl group in 8-(2-phenylethyl)-1,7-dimethyl-imidazo[2,1-f]purine-2,4-dione (), which has a higher logP .
- Reactivity: Ethyl 4-(dimethylamino)benzoate derivatives () exhibit higher degrees of conversion in polymer resins compared to methacrylate analogs, suggesting the target compound’s ester group may similarly enhance reactivity in cross-linking applications .
- Thermal Stability: Derivatives like diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () decompose at 243–245°C, whereas the target compound’s stability is likely comparable due to its rigid aromatic core .
Biological Activity
Ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that integrates a purine derivative with a benzoate moiety. Its molecular formula is , and it has several functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling and regulation of cyclic nucleotides .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibition of growth in human cancer cell lines .
Biological Activity Data
| Biological Activity | IC50 (μM) | Cell Line Tested |
|---|---|---|
| PDE Inhibition | 0.466 ± 0.121 | Various |
| Anticancer Activity | 1.89 ± 0.05 | Murine and Human |
Case Studies
- PDE Inhibition : A study evaluated the inhibitory effects of this compound on cyclic nucleotide phosphodiesterases (PDEs). The results indicated that the compound could significantly reduce the activity of PDEs in vitro, suggesting potential therapeutic applications in conditions like asthma or cardiovascular diseases .
- Anticancer Properties : Research involving derivatives of this compound demonstrated promising anticancer properties. In vitro assays revealed that certain derivatives inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanisms were linked to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
